5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of indolinone derivatives This compound is characterized by its unique structure, which includes a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolinone Core: The initial step involves the synthesis of the indolinone core through the reaction of isatin with a suitable amine under acidic conditions.
Bromination: The indolinone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thioxothiazolidinone Ring Formation: The brominated indolinone is reacted with a thioamide in the presence of a base to form the thioxothiazolidinone ring.
Final Coupling: The final step involves coupling the thioxothiazolidinone intermediate with a pentyl group using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxoindolinone moiety.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced indolinone derivatives.
Substitution: Formation of substituted indolinone derivatives with various functional groups.
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and proteins, leading to apoptosis in cancer cells.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules make it a valuable tool for studying protein-DNA interactions and enzyme inhibition.
Industrial Applications: It can be used in the development of novel catalysts and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is unique due to its pentyl group, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
CAS No. |
618075-26-6 |
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Molecular Formula |
C20H23BrN2O2S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S2/c1-3-5-7-11-23-19(25)17(27-20(23)26)16-14-12-13(21)8-9-15(14)22(18(16)24)10-6-4-2/h8-9,12H,3-7,10-11H2,1-2H3/b17-16- |
InChI Key |
JNTIGIHHAAJNCL-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S |
Origin of Product |
United States |
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